molecular formula C9H7BrN2O B2648704 N-(2-bromophenyl)-2-cyanoacetamide CAS No. 80277-87-8

N-(2-bromophenyl)-2-cyanoacetamide

Cat. No.: B2648704
CAS No.: 80277-87-8
M. Wt: 239.072
InChI Key: IBHCCLKPASINHW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-cyanoacetamide is an organic compound with the molecular formula C9H7BrN2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromophenyl and a cyano group

Scientific Research Applications

N-(2-bromophenyl)-2-cyanoacetamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Future Directions

The future directions for the study of “N-(2-bromophenyl)-2-cyanoacetamide” and its derivatives could involve further exploration of their synthesis, characterization, and biological evaluation. For instance, a study has suggested the potential of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-bromophenyl)-2-cyanoacetamide can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of 2-bromophenylacetamide or 2-bromophenylacetic acid.

    Reduction: Formation of 2-bromophenyl-2-aminoacetamide.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. The bromophenyl moiety can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-cyanoacetamide
  • N-(2-fluorophenyl)-2-cyanoacetamide
  • N-(2-iodophenyl)-2-cyanoacetamide

Uniqueness

N-(2-bromophenyl)-2-cyanoacetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-(2-bromophenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHCCLKPASINHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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